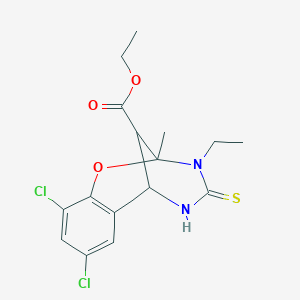
ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with the molecular formula C16H18Cl2N2O3S and a molecular weight of 389.30 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves multiple steps
Analyse Des Réactions Chimiques
Ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Applications De Recherche Scientifique
Ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers use this compound to study its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, although it is not used clinically.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 8,10-dichloro-3-ethyl-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:
- Ethyl 8,10-dichloro-3-(2-methoxyethyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Ethyl 8,10-dichloro-3-(3-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate These compounds share a similar core structure but differ in the substituents attached to the benzoxadiazocine ring, which can affect their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C16H18Cl2N2O3S |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
ethyl 4,6-dichloro-10-ethyl-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C16H18Cl2N2O3S/c1-4-20-15(24)19-12-9-6-8(17)7-10(18)13(9)23-16(20,3)11(12)14(21)22-5-2/h6-7,11-12H,4-5H2,1-3H3,(H,19,24) |
Clé InChI |
ZOGWFCWQMAUTTQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=S)NC2C(C1(OC3=C2C=C(C=C3Cl)Cl)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


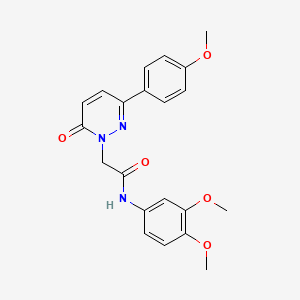

![7-(4-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966103.png)

![4-butoxy-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14966109.png)
methanone](/img/structure/B14966120.png)
![N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B14966128.png)
![3-[6-(3,4-Dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B14966141.png)
![3-hydroxy-1-(3-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966147.png)

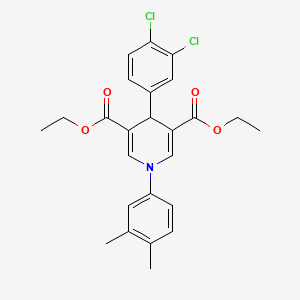
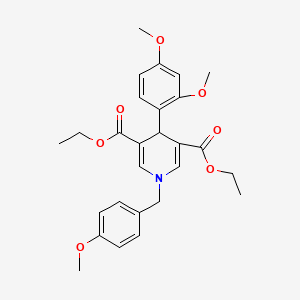
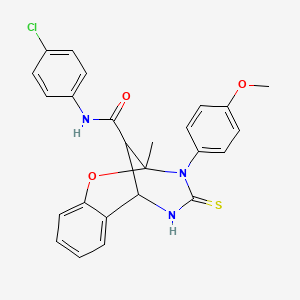
![1-(3-chloro-4-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966178.png)
